Methylamino-PEG7-benzyl

PROTAC linker ADC linker PEG spacer length

Methylamino-PEG7-benzyl is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker characterized by a monodisperse heptaethylene glycol (PEG7) chain terminating in a methylamino group at one end and a benzyl group at the other. With a molecular formula of C₂₂H₃₉NO₇ and a precise molecular weight of 429.55 g/mol, it is classified as a PEG-based PROTAC linker, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Molecular Formula C22H39NO7
Molecular Weight 429.5 g/mol
Cat. No. B15073161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylamino-PEG7-benzyl
Molecular FormulaC22H39NO7
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCNCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C22H39NO7/c1-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-22-5-3-2-4-6-22/h2-6,23H,7-21H2,1H3
InChIKeyOYYMQULCIVKBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methylamino-PEG7-benzyl: A Defined-Length, Heterobifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


Methylamino-PEG7-benzyl is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker characterized by a monodisperse heptaethylene glycol (PEG7) chain terminating in a methylamino group at one end and a benzyl group at the other . With a molecular formula of C₂₂H₃₉NO₇ and a precise molecular weight of 429.55 g/mol, it is classified as a PEG-based PROTAC linker, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. Its primary function is to serve as a structural bridge, connecting an E3 ubiquitin ligase ligand to a target protein ligand, thereby enabling selective protein degradation . This compound is a small-molecule heterobifunctional PEG derivative supplied for research use, known for its defined spacer length and terminal functional groups that facilitate orthogonal conjugation strategies .

Why Methylamino-PEG7-benzyl Cannot Be Directly Substituted with Other PEG Linkers


Substituting Methylamino-PEG7-benzyl with a generic PEG linker of different length or terminal functionality is not a trivial exchange and can lead to significant alterations in the pharmacological profile of the final conjugate. The physicochemical properties of the drug-linker component, particularly PEG chain length, exert a direct and quantifiable impact on the disposition, stability, and toxicity of the resulting bioconjugates, such as ADCs and PROTACs [1]. Studies have shown that increasing PEG chain length systematically reduces conjugate hydrophobicity and aggregation [2], while also modulating plasma clearance and tissue distribution, with longer PEG chains (PEG8, PEG12) demonstrating superior pharmacokinetic (PK) profiles and tolerability compared to shorter (PEG4) or non-PEGylated controls [1]. Therefore, the specific length and end-group chemistry of Methylamino-PEG7-benzyl are critical design parameters that dictate linker performance and cannot be assumed equivalent to analogs like Methylamino-PEG3-benzyl or Benzyl-PEG7-amine. The following evidence quantifies these specific differentiations.

Quantitative Differentiation of Methylamino-PEG7-benzyl Against Key Comparator Linkers


PEG Chain Length: Spacer Distance of Methylamino-PEG7-benzyl vs. Shorter Methylamino-PEG3-benzyl

Methylamino-PEG7-benzyl provides a significantly longer spacer arm compared to its shorter analog, Methylamino-PEG3-benzyl, due to the difference in the number of ethylene glycol (EG) units (7 vs. 3). This increased length directly correlates with the physical distance between conjugated ligands, a critical parameter for ternary complex formation in PROTACs and for mitigating steric hindrance in bioconjugates .

PROTAC linker ADC linker PEG spacer length

Molecular Weight and Solubility: Impact of PEG7 on Conjugate Physicochemical Properties

The incorporation of a longer PEG chain, as in Methylamino-PEG7-benzyl, systematically reduces the overall hydrophobicity of the final conjugate compared to linkers with shorter PEG chains (e.g., PEG4) or no PEG. This is a direct result of the increased molecular weight and hydrophilic character conferred by the PEG7 unit [1]. Hydrophobic interaction chromatography (HIC) analysis has confirmed that increasing PEG chain length leads to a measurable decrease in conjugate hydrophobicity, which in turn reduces aggregation and improves stability [1].

Drug conjugate solubility ADC aggregation PROTAC physicochemical properties

In Vivo Pharmacokinetics and Toxicity: Class-Level Benefit of Longer PEG Linkers (PEG8/12) vs. Short/No PEG

In head-to-head in vivo studies, ADCs constructed with longer PEG linkers (PEG8 and PEG12) demonstrated a superior pharmacokinetic (PK) profile and better tolerability compared to those with shorter PEG chains (PEG4) or no PEG [1]. These findings establish a clear class-level principle: increasing PEG chain length leads to slower plasma clearance and reduced tissue drug exposure, thereby improving the therapeutic index. While direct data for PEG7 is not available, the trend strongly supports that a PEG7 linker will outperform shorter PEG3/4 linkers in these critical in vivo metrics.

ADC pharmacokinetics PROTAC tolerability PEG linker length effect

Functional Group Orthogonality: Methylamino vs. Primary Amine in Benzyl-PEG7-amine

Methylamino-PEG7-benzyl features a secondary methylamino (-NHCH₃) group, which offers distinct reactivity and steric properties compared to the primary amine (-NH₂) found in the comparator Benzyl-PEG7-amine . This difference allows for selective conjugation strategies in the presence of other amines and can influence the flexibility and orientation of the attached ligand. The methyl substitution on the amine reduces its nucleophilicity and can provide improved chemoselectivity in complex reaction mixtures.

Bioconjugation Linker chemistry PROTAC synthesis

Optimal Application Scenarios for Methylamino-PEG7-benzyl Based on Quantitative Evidence


Synthesis of PROTACs Requiring an Extended and Flexible Linker Arm

Given its 7-unit PEG spacer, Methylamino-PEG7-benzyl is ideally suited for constructing PROTACs where the distance between the E3 ligase and target protein binding pockets is substantial . The extended length (PEG7 vs. PEG3) provides the necessary conformational flexibility to facilitate stable ternary complex formation, a prerequisite for efficient ubiquitination and degradation . Researchers designing degrader molecules for challenging targets with deep binding clefts should prioritize this linker over shorter PEG3-based alternatives to maximize degradation efficiency.

Development of High-DAR ADCs with Improved Pharmacokinetic Profile and Tolerability

Based on class-level evidence, the PEG7 chain in Methylamino-PEG7-benzyl is a key design element for mitigating the poor pharmacokinetics and toxicity often associated with high drug-to-antibody ratio (DAR) ADCs [1][2]. When used as a linker component, the PEG7 moiety is expected to confer improved solubility, reduced aggregation, and slower plasma clearance compared to ADCs built with PEG4 or no PEG linkers [1]. This translates to a superior therapeutic index in vivo, making this linker a strategic choice for developing safer and more effective ADC therapeutics with high payload loading.

Bioconjugation Protocols Requiring Orthogonal Reactivity with a Secondary Amine

The methylamino (-NHCH₃) terminus of this linker provides a handle for selective bioconjugation that is orthogonal to primary amines (-NH₂) . This enables a stepwise assembly strategy where the methylamino group can be reacted without interfering with other amine-containing components of the conjugate. This is particularly valuable in the synthesis of complex heterobifunctional molecules like PROTACs, where precise control over the conjugation site is paramount to ensure proper spatial orientation and function.

Formulation of Bioconjugates with Enhanced Aqueous Solubility and Reduced Aggregation

The incorporation of a PEG7 chain, as found in Methylamino-PEG7-benzyl, is a validated strategy to increase the hydrophilicity of drug conjugates [1]. This property directly combats the hydrophobicity-driven aggregation often observed with high-DAR ADCs and other hydrophobic payloads [1]. By selecting this linker, formulation scientists can achieve higher solubility and more stable, less aggregated final drug product formulations, which is critical for both in vivo safety and long-term shelf life.

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